molecular formula C12H18N2O2 B1582562 Adamantane-1,3-dicarboxamide CAS No. 62472-39-3

Adamantane-1,3-dicarboxamide

Cat. No. B1582562
CAS RN: 62472-39-3
M. Wt: 222.28 g/mol
InChI Key: FVMNWHMVTYBYGW-UHFFFAOYSA-N
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Description

Adamantane-1,3-dicarboxamide is a derivative of adamantane . Adamantane is an organic compound with the formula C10H16, and its molecules can be described as the fusion of three cyclohexane rings . Adamantane-1,3-dicarboxamide has the formula C12H18N2O2 .


Synthesis Analysis

Adamantane-1,3-dicarboxamide can be synthesized through various methods. One such method involves the reaction of 1-cyanimidazole (a widely used condensing agent) and adamantane-1,3-dicarboxylic acid . Another approach involves the synthesis of adamantane derivatives according to facile condensation reaction protocols .


Molecular Structure Analysis

The molecular structure of adamantane-1,3-dicarboxamide is based on the adamantane skeleton, which is a tricyclic cage compound . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

Adamantane derivatives, including adamantane-1,3-dicarboxamide, can participate in various chemical reactions. For instance, they can undergo facile condensation reactions . The specific reactivity of adamantane-1,3-dicarboxamide would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

Adamantane-1,3-dicarboxamide shares many of the physical and chemical properties of adamantane. For example, adamantane is a white solid with a camphor-like odor . Detailed physical and chemical properties of adamantane-1,3-dicarboxamide would require specific experimental measurements .

Scientific Research Applications

Structural Backbone in Pharmaceutical Industry

Adamantane-1,3-dicarboxamide and its derivatives form the structural backbone of numerous compounds in pharmaceutical chemistry. These derivatives have a wide range of applications, from systemic to topical therapy. Various adamantane-based compounds are approved for diverse therapeutic indications including antivirals, antidiabetics, and for treatments against Alzheimer's and Parkinson's disease. Their pharmacokinetics, pharmacodynamics, and clinical trials have shown vital importance in therapeutic applications (Spilovska et al., 2016).

Role in Medicinal Chemistry

Adamantane structures significantly influence the properties of drugs in medicinal chemistry. They impact absorption, distribution, metabolism, or excretion (ADME) properties, and hydrophobic effects. Adamantane also serves as an important pharmacophore for the design of new drugs, showing how its incorporation can change the properties of known drugs (Lamoureux & Artavia, 2010).

Application in Drug Delivery Systems

Adamantane derivatives are extensively used in designing new drug delivery systems and surface recognition studies. They are fundamental in creating liposomes, cyclodextrins, and dendrimers. Recent studies focus on adamantane as an anchor in the lipid bilayer of liposomes for targeted drug delivery and surface recognition, highlighting its potential in biomedical applications (Štimac et al., 2017).

Involvement in Porous Material Synthesis

Functionalized adamantane derivatives serve as building units in the synthesis of three-dimensional porous supramolecular structures and nanomaterials, both organic and metal hybrid frameworks. These materials find applications in gas separation, heterogeneous catalysis, and energy conversion. Adamantane-based materials exhibit high surface area and controlled porosity, making them suitable for various industrial applications (Nasrallah & Hierso, 2019).

Contribution to Polyimide Properties

Adamantane-containing polyimides demonstrate high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties. These properties make them suitable for optical and optoelectronic applications. The presence of adamantane significantly enhances the properties of these polymeric materials (Miao et al., 2020).

Future Directions

Adamantane and its derivatives, including adamantane-1,3-dicarboxamide, have promising applications in various fields. They are being explored for use in drug delivery systems and surface recognition studies . The development of novel adamantane-based structures and self-assembled supramolecular systems is a current area of research .

properties

IUPAC Name

adamantane-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMNWHMVTYBYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352251
Record name 1,3-ADAMANTANEDICARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantane-1,3-dicarboxamide

CAS RN

62472-39-3
Record name Tricyclo[3.3.1.13,7]decane-1,3-dicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62472-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-ADAMANTANEDICARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
E Dyson, DE Montgomery, K Tregonning - Polymer, 1972 - Elsevier
The thermal stability of fibres from poly(m-phenylene adamantane-1,3-dicarboxamide) is described in terms of the mechanical properties at, and after exposure to, elevated temperatures…
Number of citations: 9 www.sciencedirect.com
PP Purygin, VA Pravdina, YP Zarubin, VN Ivankova… - butlerov.com
One of the urgent problems of modern pharmaceutical science is the search for new highly effective agents, both natural and synthetic origin. Among the biologically active substances, …
Number of citations: 2 butlerov.com
DE Montgomery, K Tregonning, PR Blakey - Polymer, 1972 - cir.nii.ac.jp
Number of citations: 9 cir.nii.ac.jp
K Tregonning, E Dyson - Journal of Applied Polymer Science, 1972 - Wiley Online Library
Equipment and techniques are described which have been developed for determining the drawing behavior of fibers from novel polymers which are available only in very small …
Number of citations: 1 onlinelibrary.wiley.com
GA Shvekhgeimer, LK Kuz'micheva - Chemistry of Heterocyclic …, 1976 - Springer
The corresponding mono- and bisheterocyclic derivatives of adamantane were obtained by reaction of the dinitrile or diimino ester of adamantane-1,3-dicarboxylic acid with …
Number of citations: 2 link.springer.com
F Happey, DB Green - European Polymer Journal, 1977 - Elsevier
Apparatus has been constructed for the production of fibres by melt spinning, dry spinning and wet spinning from polymers which may be available only in limited quantities; the …
Number of citations: 1 www.sciencedirect.com
H Tarratt - 1969 - ora.ox.ac.uk
Adamantane and related ring systems The thesis is an account of (a) the synthesis of derivatives of adamantane and an exploratory investigation of the chemistry of some of these …
Number of citations: 2 ora.ox.ac.uk
LI Kas' yan, DV Karpenko, AO Kas' yan… - Russian journal of organic …, 2005 - Springer
By reaction of bicyclo[2.2.1]hept-5-en-exo- and endo-2-ylmethylamine, exo-5,6-epoxybicyclo[2.2.1]hept-exo-2-ylmethylamine and benzylamine with 1-adamantanecarbonyl chloride, 1,3…
Number of citations: 6 link.springer.com
AA Spasov, PM Vasil'ev, DA Babkov… - Russian Journal of …, 2017 - Springer
Fifteen adamantane derivatives were synthesized. Preliminary evaluation of their potential as dipeptidyl peptidase 4 (DPP-4) inhibitors was performed in silico by the Microcosm …
Number of citations: 6 link.springer.com
D Gündisch - Expert Opinion on Therapeutic Patents, 2005 - Taylor & Francis
The nicotinic acetylcholine receptors (nAChRs) belong to a superfamily of ligand-gated ion channels. Neuronal nAChRs are involved in a variety of complex cognitive processes (…
Number of citations: 27 www.tandfonline.com

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